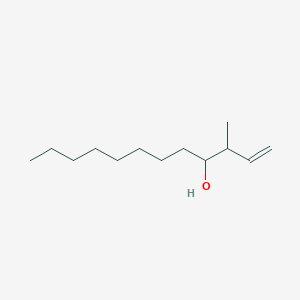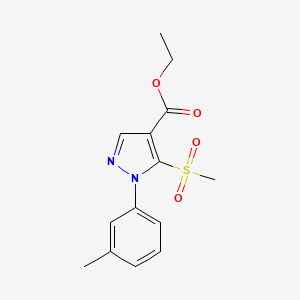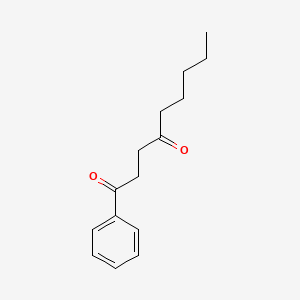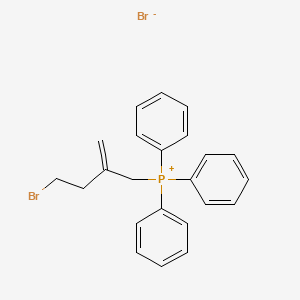
(4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C22H21Br2P It is a member of the triphenylphosphonium bromide family, characterized by the presence of a bromine atom and a methylidene group attached to a butyl chain, which is further connected to a triphenylphosphonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable brominated precursor. One common method is the reaction of triphenylphosphine with 4-bromo-2-methylidenebutyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles as the laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in redox reactions, where the phosphonium group may be oxidized or reduced under specific conditions.
Addition Reactions: The methylidene group can undergo addition reactions with electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Hydroxide ions, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions may yield (4-hydroxy-2-methylidenebutyl)(triphenyl)phosphanium bromide, while oxidation reactions may produce phosphine oxides.
Scientific Research Applications
(4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds and as a precursor for other phosphonium salts.
Biology: Investigated for its potential role in biological systems, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(4-Bromobenzyl)triphenylphosphonium bromide: Similar in structure but with a benzyl group instead of a butyl chain.
(4-Bromobutyl)triphenylphosphonium bromide: Similar but lacks the methylidene group.
(2-Bromo-4-[(triphenylphosphonio)methyl]benzyl)(triphenyl)phosphanium dibromide: Contains additional phosphonium groups and bromine atoms.
Uniqueness
(4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide is unique due to the presence of both a bromine atom and a methylidene group on the butyl chain, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential role in diverse scientific fields make it a compound of significant interest.
Properties
CAS No. |
114176-89-5 |
|---|---|
Molecular Formula |
C23H23Br2P |
Molecular Weight |
490.2 g/mol |
IUPAC Name |
(4-bromo-2-methylidenebutyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H23BrP.BrH/c1-20(17-18-24)19-25(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16H,1,17-19H2;1H/q+1;/p-1 |
InChI Key |
YZKDHNMHPSESAS-UHFFFAOYSA-M |
Canonical SMILES |
C=C(CCBr)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


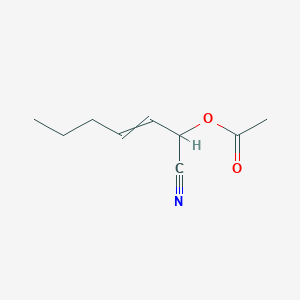
![2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate](/img/structure/B14300780.png)
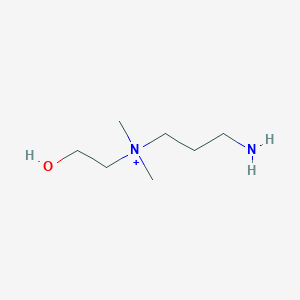
![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)

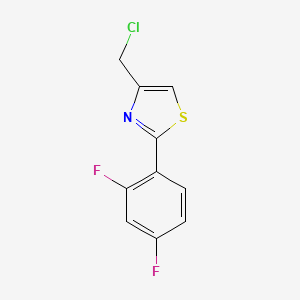
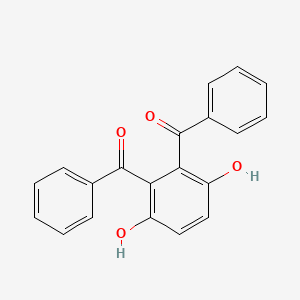
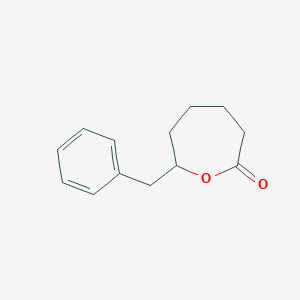

![Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate](/img/structure/B14300828.png)

